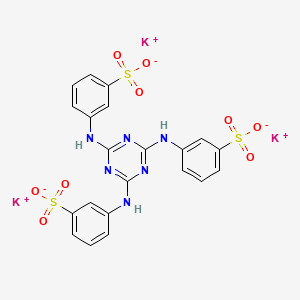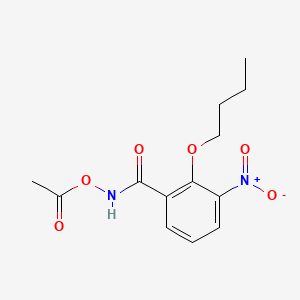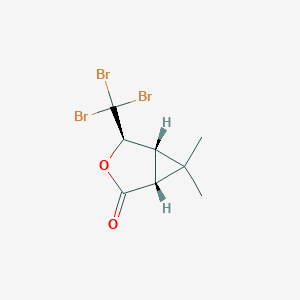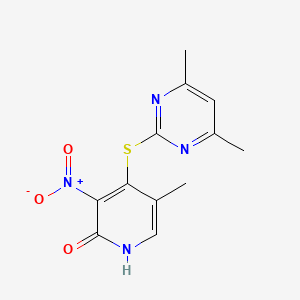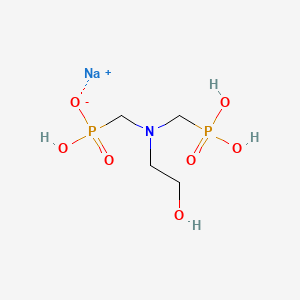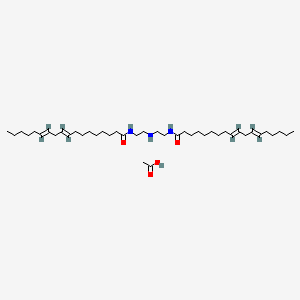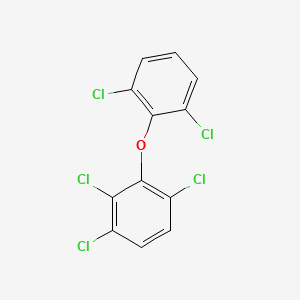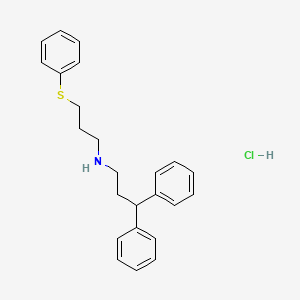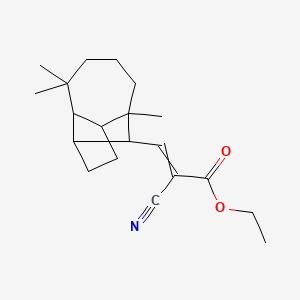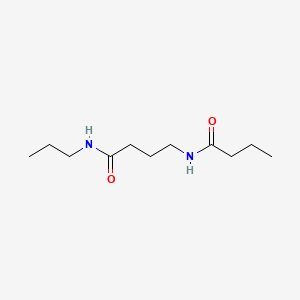
Butanamide, 4-((1-oxobutyl)amino)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-((1-oxobutyl)amino)-N-propyl- is a chemical compound with a unique structure that includes a butanamide backbone substituted with a 1-oxobutyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-((1-oxobutyl)amino)-N-propyl- typically involves the reaction of butanamide with 1-oxobutyl chloride and propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Butanamide, 4-((1-oxobutyl)amino)-N-propyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-((1-oxobutyl)amino)-N-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the halogen atom is replaced by the butanamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated butanamides.
Scientific Research Applications
Butanamide, 4-((1-oxobutyl)amino)-N-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanamide, 4-((1-oxobutyl)amino)-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
N-(1-Oxobutyl)-butanamide: Shares a similar butanamide backbone but differs in the substitution pattern.
Butanamide, N-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluoro-: Contains additional functional groups and fluorine atoms
Uniqueness
Butanamide, 4-((1-oxobutyl)amino)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
82023-85-6 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(butanoylamino)-N-propylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-6-10(14)13-9-5-7-11(15)12-8-4-2/h3-9H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
JYOTXBAJAWKNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
